molecular formula C23H20N4O2S B2682248 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1251689-05-0

2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2682248
CAS No.: 1251689-05-0
M. Wt: 416.5
InChI Key: RJXSDXSEYPTLBO-UHFFFAOYSA-N
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Description

2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide can be compared with other compounds that have similar structural features, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1251689-05-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O2SC_{23}H_{20}N_{4}O_{2}S, with a molecular weight of 416.5 g/mol. The structure features a thiazole ring and a dihydropyrimidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole and pyrimidine derivatives. The compound has shown promising in vitro activity against various bacterial strains, with mechanisms likely involving inhibition of cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties
The thiazole and pyrimidine moieties have been associated with anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in cell culture models.

Antimicrobial Studies

A study examined the antimicrobial activity of related compounds, revealing that modifications to the thiazole ring enhanced efficacy against Gram-positive bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects that could lower the required dosage of existing treatments .

Anticancer Activity

In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency compared to established chemotherapeutics . Mechanistic studies suggested that it may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Mechanisms

Research has indicated that the compound reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

StudyFocusFindings
AntimicrobialShowed significant activity against S. aureus with an MIC of 32 µg/mL.
AnticancerInduced apoptosis in MCF-7 cells with an IC50 of 25 µM.
Anti-inflammatoryReduced IL-6 levels by 40% in LPS-stimulated macrophages at 50 µM.

Properties

IUPAC Name

2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S/c1-15-8-6-7-11-19(15)25-21(28)13-27-16(2)24-12-18(23(27)29)22-26-20(14-30-22)17-9-4-3-5-10-17/h3-12,14H,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXSDXSEYPTLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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